molecular formula C20H21F2NO4S B2817351 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE CAS No. 1797646-36-6

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE

Cat. No.: B2817351
CAS No.: 1797646-36-6
M. Wt: 409.45
InChI Key: VSYGLSYBTOJSQX-UHFFFAOYSA-N
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Description

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a difluoromethylsulfonyl group and a tetrahydropyran ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and attachment of the tetrahydropyran ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and catalysts to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoate
  • (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
  • (4-Phenyltetrahydro-2H-pyran-4-yl)[9-(trifluoromethyl)-6-azaspiro[3.5]non-6-yl]methanone

Uniqueness

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S/c21-19(22)28(25,26)17-9-5-4-8-16(17)18(24)23-14-20(10-12-27-13-11-20)15-6-2-1-3-7-15/h1-9,19H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYGLSYBTOJSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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